{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Overview
Description
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.70. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications :
- A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of 1,3,4-oxadiazole, finding that these compounds demonstrated good to moderate anticancer activity against various human cancer cell lines, including breast, lung, prostate, and others (Yakantham, Sreenivasulu, & Raju, 2019).
- Ahsan and Shastri (2015) reported that oxadiazole analogues showed selective anticancer activity against certain human cell lines, including leukemia, lung cancer, and breast cancer (Ahsan & Shastri, 2015).
Antimicrobial Applications :
- Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized 1,2,4-triazole derivatives, including compounds with 1,3,4-oxadiazole structures, which displayed good or moderate antimicrobial activities (Bektaş et al., 2007).
- A study by Liu, Wang, Zhou, and Gan (2022) on novel 1,2,4-oxadiazole derivatives found significant nematocidal activity against certain nematodes (Liu, Wang, Zhou, & Gan, 2022).
Other Biological Activities :
- Sharma, Kumar, and Pathak (2014) created carbazole derivatives with 1,3,4-oxadiazol-2-amine, demonstrating significant antibacterial and antifungal activity, as well as activity against human breast cancer cell lines (Sharma, Kumar, & Pathak, 2014).
- The synthesis and biological evaluation of various newer carbazole derivatives were reported by Verma, Awasthi, and Jain (2022), showcasing the diverse potential of these compounds (Verma, Awasthi, & Jain, 2022).
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine , it may interact with its targets (such as monoamine oxidases) and inhibit their activity, leading to changes in neurotransmitter metabolism.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11;/h2-5H,6-7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJOWIOAVCZFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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